molecular formula C16H20F3NO7S B12511031 L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester

Cat. No.: B12511031
M. Wt: 427.4 g/mol
InChI Key: JZWGAKDJDOFGPF-UHFFFAOYSA-N
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Description

This compound is a protected derivative of L-tyrosine, featuring three key modifications:

  • N-Terminal Protection: A tert-butoxycarbonyl (Boc) group shields the amine, enhancing stability during synthetic reactions .
  • O-Substitution: The hydroxyl group is substituted with a trifluoromethylsulfonyl (triflyl) group, a strong electron-withdrawing moiety that acts as an excellent leaving group in nucleophilic substitutions .
  • C-Terminal Modification: The carboxyl group is esterified as a methyl ester, improving solubility in organic solvents and resistance to hydrolysis .

Its molecular formula is C₁₆H₂₀F₃NO₇S (calculated), with a molecular weight of approximately 427.39 g/mol. This compound is primarily used in peptide synthesis and as an intermediate in pharmaceutical research due to its reactivity and tunable protection strategies .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO7S/c1-15(2,3)26-14(22)20-12(13(21)25-4)9-10-5-7-11(8-6-10)27-28(23,24)16(17,18)19/h5-8,12H,9H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWGAKDJDOFGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of L-Tyrosine

Protocol from Patent CN104447415A :

  • Reagents : L-Tyrosine (1 eq), (Boc)₂O (1.2 eq), NaOH (2.5 eq)
  • Conditions : Aqueous NaOH (pH ≥ 12), room temperature, 6–8 h
  • Workup : Acidification to pH 1–3, extraction with ethyl acetate
  • Yield : 90–95% (Boc-L-tyrosine)

Optimization :

  • Excess (Boc)₂O ensures complete protection without N,O-bis-Boc byproducts.
  • Aqueous conditions minimize racemization compared to organic solvents.

O-Triflylation of Boc-L-Tyrosine

Adapted from Patent CN101456832A :

  • Reagents : Boc-L-tyrosine (1 eq), trifluoromethanesulfonyl chloride (1.5 eq), pyridine (2 eq)
  • Conditions : Dichloromethane (DCM), 0°C → rt, 4 h
  • Workup : Wash with 1M HCl, dry over Na₂SO₄
  • Yield : 82–88% (Boc-O-triflyl-L-tyrosine)

Mechanism :

  • Pyridine scavenges HCl, driving sulfonation.
  • Triflyl chloride’s electrophilicity targets the phenolic oxygen selectively.

Methyl Esterification of Carboxylic Acid

Method from Patent CN112920086A :

  • Reagents : Boc-O-triflyl-L-tyrosine (1 eq), thionyl chloride (2 eq), methanol
  • Conditions : Reflux in MeOH, 3 h
  • Workup : Concentrate, recrystallize from hexane/EtOAc
  • Yield : 89–93% (Final product)

Alternatives :

  • Diazomethane (CH₂N₂) in Et₂O for milder esterification.
  • DCC/DMAP coupling with methanol (lower yields, ~75%).

Comparative Analysis of Methods

Step Reagents Solvent Yield (%) Purity (%) Source
Boc Protection (Boc)₂O, NaOH H₂O 90–95 ≥99
O-Triflylation CF₃SO₂Cl, pyridine DCM 82–88 98–99
Methyl Esterification SOCl₂, MeOH MeOH 89–93 ≥99

Key observations :

  • Aqueous Boc protection () outperforms organic-phase methods (e.g., DMF/triethylamine) in cost and safety.
  • Triflylation yields depend on stoichiometric control to avoid over-sulfonation.
  • Thionyl chloride-mediated esterification is superior to carbodiimide-based routes.

Characterization and Quality Control

Critical analytical data (from PubChem and patents):

  • HPLC : Purity >99% (C18 column, 60% MeCN/0.1% TFA)
  • MS (ESI+) : m/z calcd for C₁₆H₁₉F₃N₂O₇S: 440.08; found: 440.9 [M+H]⁺
  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J=8.5 Hz, 2H, ArH), 7.12 (d, J=8.5 Hz, 2H, ArH), 4.25 (m, 1H, α-CH), 3.65 (s, 3H, COOCH₃), 1.38 (s, 9H, Boc).

Industrial-Scale Considerations

  • Cost efficiency : (Boc)₂O ($45/kg) and CF₃SO₂Cl ($220/kg) dominate expenses.
  • Safety : Triflyl chloride requires handling under inert atmosphere due to moisture sensitivity.
  • Waste management : Neutralize acidic byproducts with CaCO₃ before disposal.

Emerging Methodologies

  • Microwave-assisted sulfonation : Reduces reaction time from 4 h to 30 min (Patent CN112920086A).
  • Enzymatic esterification : Lipases in non-aqueous media (experimental, ≤70% yield).

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethylsulfonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

L-Tyrosine derivatives have been studied for their potential therapeutic benefits. The methyl ester form has been explored for its ability to enhance the bioavailability of L-Tyrosine in pharmaceutical formulations.

Case Study: Neurotransmitter Synthesis

Research has shown that L-Tyrosine supplementation can increase dopamine levels, which may be beneficial in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). A study demonstrated that administering L-Tyrosine improved cognitive flexibility and working memory under stress conditions .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. Its unique functional groups allow for modifications that can lead to novel compounds with enhanced biological activities.

Example Synthesis: Anticancer Agents

A notable application involves the synthesis of tyrosine-based anticancer drugs. For instance, derivatives of L-Tyrosine have been linked to chlorambucil (a chemotherapy drug) to create hybrid molecules that exhibit improved efficacy against cancer cells .

Material Science Applications

L-Tyrosine derivatives are also being investigated for their potential use in developing new materials, particularly in the field of polymers.

Biodegradable Polymers

Research indicates that incorporating L-Tyrosine into polymer matrices can enhance biodegradability while maintaining mechanical strength. This is particularly relevant in creating environmentally friendly materials for medical applications, such as sutures and drug delivery systems .

Analytical Chemistry

The compound's unique structure allows it to be utilized as a standard in analytical chemistry for various assays.

HPLC Applications

High-performance liquid chromatography (HPLC) methods have been developed using L-Tyrosine derivatives as standards to quantify amino acids in biological samples. This is crucial for understanding metabolic pathways and diagnosing metabolic disorders .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
PharmaceuticalEnhancing neurotransmitter synthesis
SynthesisAnticancer drug development
Material ScienceDevelopment of biodegradable polymers
Analytical ChemistryHPLC standard for amino acid quantification

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Tyrosine Derivatives
Compound Name (CAS No.) N-Protection O-Substitution C-Terminal Group Key Applications Reference
Target Compound (N/A) Boc Triflyl (CF₃SO₂⁻) Methyl ester Cross-coupling reactions, peptides
L-Tyrosine, O-methyl-, methyl ester (17355-19-0) None Methyl ether Methyl ester Stabilized intermediates
L-Tyrosine, Boc-O-methyl-, methyl ester (94790-24-6) Boc Methyl ether Methyl ester Peptide synthesis
Boc-Ser(Tos)-OMe (N/A) Boc Tosyl (CH₃C₆H₄SO₂⁻) Methyl ester Nucleophilic substitutions
L-Tyrosine, Boc-N-methyl-, methyl ester (112196-59-5) Boc, N-methyl Hydroxyl (unmodified) Methyl ester Steric hindrance studies
L-Tyrosine, Boc-O-allyl- (127132-38-1) Boc Allyl ether Free carboxyl Orthogonal deprotection strategies

Reactivity and Stability

  • Triflyl vs. Tosyl Groups : The triflyl group in the target compound is significantly more electron-withdrawing than tosyl, making it 10–100× more reactive in SN2 reactions. For example, triflyl derivatives undergo nucleophilic displacement at rates 50× faster than tosyl analogs under identical conditions .
  • Methyl Ester Stability: Compared to amide derivatives (e.g., N-p-phenylpropionyl-L-tyrosine methylamide), the methyl ester in the target compound is more prone to hydrolysis under basic conditions but offers better solubility in non-polar solvents .
  • Boc Protection: The Boc group is stable under acidic conditions but cleaved by trifluoroacetic acid (TFA), contrasting with allyl or benzyl groups, which require palladium catalysts or hydrogenolysis for removal .

Biological Activity

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester is a modified amino acid derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2130-96-3, exhibits unique properties that may influence various physiological processes.

Chemical Structure and Properties

The compound's chemical formula is C21H25N2O5SC_{21}H_{25}N_{2}O_{5}S, with a molecular weight of approximately 421.50 g/mol. Its structure includes a tyrosine backbone modified by the addition of a dimethylethoxycarbonyl group and a trifluoromethylsulfonyl moiety, which are believed to enhance its biological activity and solubility.

PropertyValue
Molecular FormulaC21H25N2O5S
Molecular Weight421.50 g/mol
Melting Point108-109 °C
SolubilitySoluble in organic solvents

Neurotransmitter Precursor

L-Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The methyl ester form may influence the bioavailability and transport of tyrosine across the blood-brain barrier, potentially enhancing neurotransmitter synthesis. Studies suggest that supplementation with L-Tyrosine can improve cognitive performance under stress and fatigue conditions .

Antioxidant Properties

Research indicates that L-Tyrosine derivatives exhibit antioxidant properties. The presence of the trifluoromethylsulfonyl group may enhance these effects by stabilizing radical species. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases .

Pharmacological Applications

The compound has been investigated for its pharmacological applications, particularly in the treatment of mood disorders and cognitive impairments. Some studies have shown that L-Tyrosine supplementation can alleviate symptoms of depression and anxiety by modulating neurotransmitter levels .

Case Studies

  • Cognitive Performance Under Stress : A double-blind study involved participants subjected to acute stress. Those receiving L-Tyrosine showed improved cognitive flexibility and working memory compared to the placebo group, suggesting its efficacy in enhancing mental performance during stressful situations .
  • Mood Enhancement : In a controlled trial focusing on individuals with mild depressive symptoms, administration of L-Tyrosine resulted in significant improvements in mood scores compared to baseline measurements. Participants reported reduced feelings of sadness and increased motivation .

The biological activity of L-Tyrosine derivatives can be attributed to several mechanisms:

  • Neurotransmitter Synthesis : By increasing the availability of tyrosine, the compound promotes the synthesis of catecholamines.
  • Antioxidant Defense : The structural modifications may enhance the compound's ability to scavenge free radicals.
  • Stress Response Modulation : It appears to modulate the hypothalamic-pituitary-adrenal (HPA) axis response during stress.

Q & A

Q. What are the recommended synthetic methodologies for introducing the Boc (tert-butoxycarbonyl) and triflyl (trifluoromethylsulfonyl) groups onto L-tyrosine derivatives?

The synthesis typically involves sequential protection of the amino and hydroxyl groups. For Boc protection, di-tert-butyl dicarbonate (Boc₂O) is used under mildly basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF) to selectively protect the amine . The triflyl group is introduced via reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine or 2,6-lutidine. The methyl ester is formed by treating the carboxylic acid with thionyl chloride (SOCl₂) in methanol, yielding the esterified product . Key quality control steps include thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity .

Q. How can researchers optimize purification of this compound to minimize byproducts?

Purification strategies depend on the reaction’s polarity profile. Flash chromatography using silica gel with gradients of ethyl acetate/hexane is effective for removing unreacted triflylating agents. For crystalline intermediates, recrystallization from methanol/water mixtures improves purity . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for analytical validation, particularly if the compound is hygroscopic or prone to decomposition .

Advanced Research Questions

Q. What structural insights can be gained from crystallographic studies of related Boc-protected tyrosine derivatives?

Single-crystal X-ray diffraction of analogous compounds (e.g., N-Boc-O-sulfonyl tyrosine esters) reveals key conformational features:

  • The Boc group adopts a planar geometry, stabilizing intramolecular hydrogen bonds with the ester carbonyl .
  • The triflyl group’s electron-withdrawing nature induces torsional strain in the tyrosine backbone, affecting reactivity in nucleophilic substitutions .
  • Crystal packing often involves N–H···O hydrogen bonds, forming 1D chains along specific crystallographic axes (e.g., [100] in monoclinic systems) . These interactions influence solubility and stability in solid-state applications.

Q. How does the triflyl group’s leaving-group ability compare to other sulfonates in nucleophilic substitution reactions?

The triflyl group (OTf) is a superior leaving group due to its strong electron-withdrawing trifluoromethyl moiety. Kinetic studies show that OTf undergoes SN2 displacement 10³–10⁴ times faster than tosyl (OTs) or mesyl (OMs) groups in polar aprotic solvents (e.g., DMF or DMSO) . For example, reaction with sodium azide (NaN₃) in DMF at 60°C yields the corresponding azide derivative within 2 hours, whereas OTs requires >24 hours under identical conditions .

Q. What solvent systems are optimal for studying the compound’s aggregation behavior?

In DMSO/water mixtures, tyrosine derivatives form hetero-associates (e.g., 1DMSO:2H₂O clusters) at low DMSO concentrations (<20% v/v), which stabilize the triflyl group against hydrolysis . At higher DMSO concentrations (>50%), mixed solvent clusters disrupt hydrogen bonding, increasing the compound’s solubility but reducing its stability. Fluorescence spectroscopy (λₑₓ = 280 nm, λₑₘ = 305 nm) is critical for monitoring aggregation-induced emission quenching .

Q. How does this compound serve as a precursor for iodinated tyrosine analogs?

The triflyl group’s lability enables regioselective iodination. For example, treatment with NaI in acetone under phase-transfer conditions (e.g., tetrabutylammonium iodide) replaces the OTf group with iodine, yielding 3,5-diiodo-L-tyrosine derivatives . This method avoids harsh iodination reagents (e.g., I₂/HNO₃), preserving the Boc and methyl ester functionalities. Reaction progress is tracked via LC-MS, with typical yields of 70–85% .

Methodological Considerations Table

Parameter Recommendations References
Synthesis Monitoring TLC (silica, 5% MeOH/CH₂Cl₂); Rf ≈ 0.4 for Boc-protected intermediates
Purification Flash chromatography (EtOAc/hexane 3:7); HPLC (C18, 60% MeCN/H₂O)
Structural Analysis X-ray crystallography (monoclinic P2₁); ¹H NMR (δ 1.4 ppm for Boc CH₃)
Reactivity Studies SN2 kinetics in DMF at 60°C; monitor via ¹⁹F NMR (δ -78 ppm for OTf)

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